molecular formula C10H11ClN2S B15222350 3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride

3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride

Katalognummer: B15222350
Molekulargewicht: 226.73 g/mol
InChI-Schlüssel: GLUMQAYNWTVMRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride is a chemical compound that belongs to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-Methylbenzo[b]thiophene-2-carboxylic acid.

    Conversion to Carboximidamide: The carboxylic acid is converted to the corresponding carboximidamide using reagents such as ammonium chloride and a dehydrating agent like thionyl chloride.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the carboximidamide with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity. The benzo[b]thiophene core can interact with hydrophobic pockets in proteins, potentially modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methylbenzo[b]thiophene-2-carboxylic acid
  • 3-Methylbenzo[b]thiophene-2-carboxaldehyde
  • Benzo[b]thiophene-2-carboximidamide

Uniqueness

3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride is unique due to the presence of both the methyl group and the carboximidamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other similar compounds.

Eigenschaften

Molekularformel

C10H11ClN2S

Molekulargewicht

226.73 g/mol

IUPAC-Name

3-methyl-1-benzothiophene-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H10N2S.ClH/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12;/h2-5H,1H3,(H3,11,12);1H

InChI-Schlüssel

GLUMQAYNWTVMRG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=CC=CC=C12)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.